molecular formula C14H20BrNO3 B2570330 tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate CAS No. 2237237-81-7

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate

Cat. No.: B2570330
CAS No.: 2237237-81-7
M. Wt: 330.222
InChI Key: WIHQWGAILKFWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is an organic compound with the molecular formula C14H20BrNO3. It is characterized by the presence of a tert-butyl carbamate group attached to a propan-2-yl chain, which is further linked to a 4-bromophenoxy moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, to form 1-(4-bromophenoxy)propan-2-ol.

    Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: Corresponding amine and carbon dioxide.

    Oxidation and Reduction Products: Vary based on the specific reaction conditions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural properties.

Biology

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine

    Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.

Industry

    Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or proteins, potentially inhibiting their activity.

    Pathways Involved: Modulation of biochemical pathways related to its target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate
  • tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate

Uniqueness

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interaction with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHQWGAILKFWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.